N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Study
A preparative and preliminary spectroscopic study focused on analogs related to a Zinquin-related fluorophore, highlighting the synthesis of various methoxy isomers of related compounds. These synthesized compounds demonstrated a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating their potential as fluorophores for specific ions. This research lays the groundwork for further exploration of similar compounds for fluorescent applications (Kimber et al., 2003).
Antimicrobial Activity
Research into the antimicrobial activity of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates against various strains of bacteria and fungi demonstrated significantly higher antimicrobial activity compared to the parent 8-hydroxyquinoline and sulfonamide. This study underscores the potential of such compounds in developing new antimicrobial agents (Vanparia et al., 2010).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to "N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide," have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings could have significant implications for the development of new therapeutic agents targeting these kinases (Hidaka et al., 1984).
Fluorescent Properties and Zinc(II) Complex Formation
The synthesis and evaluation of the fluorescent properties of analogs of the zinc(II) specific fluorophore zinquin ester revealed that certain analogs formed fluorescent complexes with zinc(II), which could be stronger than those formed by the parent compound. This research offers insights into the design of specific cellular fluorophores for zinc(II) (Kimber et al., 2000).
Interaction with Carbonic Anhydrase
Studies on the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides, including compounds structurally related to "this compound," have revealed unusual inhibitor binding. This research could aid in the design of selective inhibitors for various isoforms of carbonic anhydrase, potentially useful in therapeutic applications (Mader et al., 2011).
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)13-23-18-8-7-17(12-16(18)6-10-21(23)24)22-28(25,26)20-11-15(3)5-9-19(20)27-4/h5,7-9,11-12,14,22H,6,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXFHLNPZTAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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